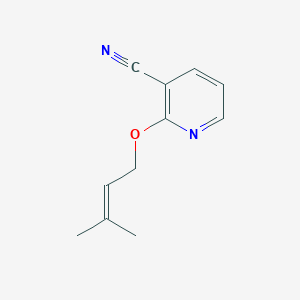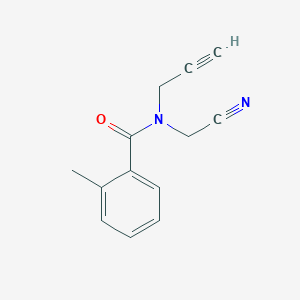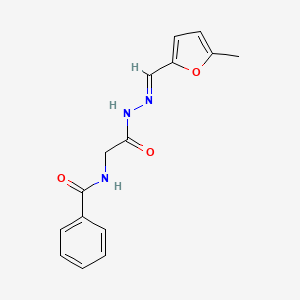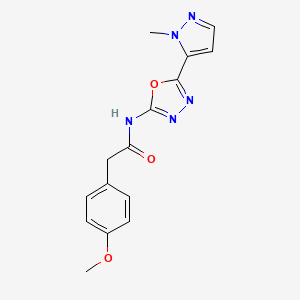
2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile, also known as MBO-PyCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine-based heterocyclic compound, which has a molecular formula of C11H14N2O.
Applications De Recherche Scientifique
2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile has shown promising results in various scientific research applications. One of the primary applications of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile is in the field of organic electronics. It has been found that 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile can be used as a building block for the synthesis of organic semiconductors, which can be used in the development of electronic devices such as solar cells and transistors.
Mécanisme D'action
The mechanism of action of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile is not fully understood. However, it is believed that 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile interacts with specific receptors in the body, which can trigger various biochemical and physiological responses.
Biochemical and Physiological Effects:
2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile has been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile in lab experiments is its versatility. It can be used in various applications, including organic electronics, medicinal chemistry, and materials science. However, one of the limitations of using 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for the research and development of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile. One of the primary directions is in the development of organic semiconductors for electronic devices. Additionally, 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile could be used in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile in various fields.
Conclusion:
In conclusion, 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile is a pyridine-based heterocyclic compound that has shown promising results in various scientific research applications. Its versatility and potential applications make it an attractive compound for further research and development. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile is a multi-step process that involves the reaction of 2-chloro-5-methylpyridine with 3-methyl-2-buten-1-ol in the presence of a base. The resulting intermediate is then reacted with sodium cyanide to form the final product, 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile.
Propriétés
IUPAC Name |
2-(3-methylbut-2-enoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(2)5-7-14-11-10(8-12)4-3-6-13-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQWECUOEUKXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=CC=N1)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylbut-2-en-1-yl)oxy]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2865213.png)


![N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2865219.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)

![Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865224.png)
![3-(2-methoxybenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2865225.png)
![N-[(3S,4R)-1-(2-Chloroacetyl)-4-phenylpyrrolidin-3-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2865226.png)
![2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2865227.png)

![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-4-one](/img/structure/B2865233.png)